

Spectroscopic Analysis of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropane-1,2-dicarbohydrazide

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for **Cyclopropane-1,2-dicarbohydrazide**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the known spectroscopic data of its precursor, cis-cyclopropane-1,2-dicarboxylic acid, and its derivatives, combined with established principles of spectroscopic interpretation for the carbohydrazide functional group. This guide also outlines the necessary experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **Cyclopropane-1,2-dicarbohydrazide** and its precursor.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

Compound	Nucleus	Predicted Chemical Shift (ppm)	Notes
Cyclopropane-1,2-dicarbohydrazide	^1H	1.0 - 1.5 (m, 2H, CH_2)	Methylene protons of the cyclopropane ring.
2.0 - 2.5 (m, 2H, CH)	Methine protons of the cyclopropane ring.		
4.0 - 4.5 (br s, 4H, NH_2)	Amine protons of the hydrazide group, likely broad and exchangeable with D_2O .		
7.5 - 8.5 (br s, 2H, NH)	Amide protons of the hydrazide group, likely broad and exchangeable with D_2O .		
^{13}C	~15-25 (CH_2)	Cyclopropane methylene carbon.	
~25-35 (CH)	Cyclopropane methine carbons.		
~170-175 (C=O)	Carbonyl carbons of the hydrazide group.		
cis-Cyclopropane-1,2-dicarboxylic acid[1]	^1H	1.47 (q, 2H, CH_2)	
2.13 (t, 2H, CH)			
11.2 (br s, 2H, COOH)			
^{13}C	16.5 (CH_2)		
24.9 (CH)			
173.8 (C=O)			

Table 2: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
N-H (Amine)	3400 - 3200	Stretching (two bands for primary amine)
N-H (Amide)	3300 - 3100	Stretching
C-H (Cyclopropane)	3100 - 3000	Stretching
C=O (Amide I)	1680 - 1630	Stretching
N-H (Amide II)	1640 - 1550	Bending
C-N	1400 - 1200	Stretching

Table 3: Predicted Mass Spectrometry (MS) Data

Parameter	Predicted Value/Observation
Molecular Formula	C ₅ H ₁₀ N ₄ O ₂ [2]
Molecular Weight	158.16 g/mol [2]
Predicted Molecular Ion (M ⁺)	m/z 158
Predicted Key Fragment Ions	m/z 127 ([M-NHNH ₂] ⁺)
m/z 98 ([M-2(NHNH ₂)] ⁺)	
m/z 69 (Cyclopropane-1,2-dicarbonyl fragment)	
m/z 41 (Cyclopropyl fragment)	

Experimental Protocols

Synthesis of Cyclopropane-1,2-dicarbohydrazide

The synthesis of **Cyclopropane-1,2-dicarbohydrazide** is typically achieved through the reaction of cis- or trans-cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate.

Materials:

- cis-Cyclopropane-1,2-dicarboxylic acid
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Absolute ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve cis-cyclopropane-1,2-dicarboxylic acid in a minimal amount of absolute ethanol.
- Add a stoichiometric excess (typically 2.2 equivalents) of hydrazine hydrate to the solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
- Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product, **Cyclopropane-1,2-dicarbohydrazide**, is expected to precipitate out of the solution upon cooling.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the final **Cyclopropane-1,2-dicarbohydrazide**.

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the synthesized **Cyclopropane-1,2-dicarbohydrazide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Analysis:** Obtain a standard one-dimensional ¹H spectrum. To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed.
- **¹³C NMR Analysis:** Obtain a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2.2.2 Infrared (IR) Spectroscopy

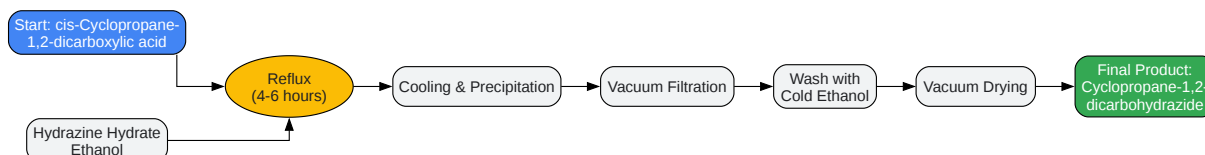
- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- **Analysis:** Identify the characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 2.

2.2.3 Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Instrumentation:** Analyze the sample using a mass spectrometer capable of providing high-resolution mass data (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
- **Analysis:** Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the molecule, as suggested in Table 3.

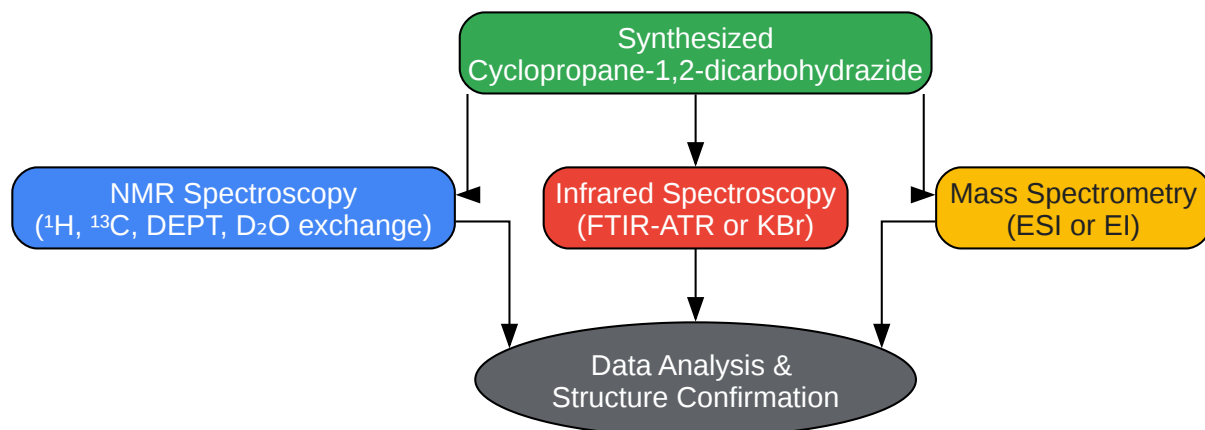
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of **Cyclopropane-1,2-dicarbohydrazide**.



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Caption: Synthesis workflow for **Cyclopropane-1,2-dicarbohydrazide**.



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Caption: Spectroscopic analysis workflow for structural confirmation.

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References

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